molecular formula C14H16BrN5 B7678996 3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine

3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B7678996
M. Wt: 334.21 g/mol
InChI Key: SRRFIXQHFRDGIC-UHFFFAOYSA-N
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Description

3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine acts as a competitive antagonist at the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in dopamine signaling, which is implicated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is implicated in several neurological and psychiatric disorders. This compound has also been found to decrease the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment. Additionally, this compound has been found to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine is its selectivity towards the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine. One direction is to investigate its potential therapeutic applications in the treatment of addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more potent and selective antagonists of the dopamine D3 receptor. Additionally, the development of more soluble forms of this compound could improve its usefulness in lab experiments.

Synthesis Methods

The synthesis of 3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine involves a series of chemical reactions. The starting material for the synthesis is 3-bromo-5-methylpyridine-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate product, which is further reacted with 2,3-dichloropyridazine to yield this compound.

Scientific Research Applications

3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective antagonistic activity towards the dopamine D3 receptor. This receptor is implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has been shown to have potential therapeutic applications in the treatment of these disorders.

Properties

IUPAC Name

3-[4-(3-bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5/c1-11-9-12(15)14(16-10-11)20-7-5-19(6-8-20)13-3-2-4-17-18-13/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRFIXQHFRDGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N2CCN(CC2)C3=NN=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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